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Compound of Interest

Compound Name: Rac-Etomoxir-Coa

Cat. No.: B15551092 Get Quote

Introduction and Application Notes
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1

(CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO).[1][2] By blocking

the transport of long-chain fatty acids into the mitochondria, etomoxir effectively shifts cellular

metabolism from fatty acid oxidation towards glucose utilization.[1][3] This metabolic

reprogramming has made etomoxir a valuable tool in various preclinical mouse models to study

the role of FAO in cancer, immunology, cardiac physiology, and metabolic diseases.

While widely used, researchers should be aware of etomoxir's potential off-target effects and

toxicity. Studies have noted that at high concentrations, etomoxir can have effects independent

of CPT1 inhibition, including disrupting coenzyme A metabolism and inducing oxidative stress.

[4] Clinical trials in humans were halted due to observations of liver toxicity. Therefore, careful

dose selection and monitoring for adverse effects are critical when designing in vivo

experiments in mice.

These notes provide a summary of dosages, administration protocols, and key experimental

methodologies for the use of etomoxir in mouse models based on published research.

Mechanism of Action: CPT1 Inhibition
Etomoxir's primary mechanism involves the irreversible inhibition of CPT1, which is located on

the outer mitochondrial membrane. CPT1 is essential for catalyzing the conversion of long-
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chain fatty acyl-CoAs to acylcarnitines, allowing them to be transported across the inner

mitochondrial membrane for β-oxidation.

Caption: Mechanism of Etomoxir action on the Fatty Acid Oxidation pathway.

Quantitative Data Summary
The dosage and administration of etomoxir can vary significantly depending on the mouse

model and the research question. The following tables summarize common practices.

Table 1: Etomoxir Dosage and Administration in Mouse Models
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Mouse
Model/Str
ain

Disease/
Applicati
on Area

Etomoxir
Dose
(mg/kg)

Administr
ation
Route

Dosing
Frequenc
y &
Duration

Key
Findings

Referenc
e

BALB/c

nude mice

Bladder

Cancer

(T24

xenograft)

Not

specified in

abstract

Intraperiton

eal (i.p.)

Every other

day for 20

days

Suppresse

d tumor

growth and

induced

cell cycle

arrest.

C57BL/6

Lung &

Colon

Carcinoma

50 mg/kg
Intraperiton

eal (i.p.)

Daily for up

to 20 days

Delayed

tumor

growth;

enhanced

effects of

chemother

apy and

adoptive T-

cell

therapy.

Nude Mice

Acute

Myeloid

Leukemia

(MOLM13

xenograft)

50 mg/kg
Intraperiton

eal (i.p.)

Every other

day for 3

weeks

Enhanced

the

therapeutic

efficacy of

ABT-737

and

cytosine

arabinosid

e (Ara-C).

Xenograft

& TRAMP

models

Prostate

Cancer

Imaging

20 mg/kg Systemic

(unspecifie

d, likely

i.p.)

Single

dose, 24h

before

imaging

Enhanced

[18F]FDG-

PET

imaging

signal by

shifting
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tumor

metabolism

to

glycolysis.

C57BL/6

Heart

Allograft

Rejection

Not

specified in

abstract

Unspecifie

d

Unspecifie

d

Prolonged

heart

allograft

survival by

impairing

monocyte

differentiati

on.

Male Mice

(strain not

specified)

Metabolic

Study
50 mg/kg

Intraperiton

eal (i.p.)

Single

dose, 18h

before

analysis

Inhibited

CPT-1

activity in

hindquarter

muscle,

heart, and

liver

tissues.

Infant Mice

(P2-P4)

Cardiomyo

cyte

Proliferatio

n

Not

specified in

abstract

Unspecifie

d

Daily

injections

at P2, P3,

and P4

Reduced

cardiomyoc

yte

hypertroph

y and

maintained

proliferativ

e ability.

Table 2: Etomoxir Solution Preparation
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Solvent
Stock
Concentration

Working
Concentration/
Dilution

Notes Reference

Pure Water Not specified

Used for in vitro

treatment at 0-

200 µM

For cell culture

experiments.

Saline Not specified
Used for i.p.

injections in mice

A common

vehicle for in vivo

administration.

Water Not specified

Used for

systemic

treatment in mice

Vehicle control

used in the

prostate cancer

imaging study.

Experimental Protocols
Protocol 1: Inhibition of Tumor Growth in a Xenograft
Mouse Model
This protocol is adapted from studies investigating the effect of etomoxir on bladder and lung

cancer models.

Objective: To assess the impact of CPT1 inhibition by etomoxir on the growth of subcutaneous

tumors in mice.

Materials:

BALB/c nude or C57BL/6 mice (6-8 weeks old)

Tumor cells (e.g., T24 human bladder cancer or 3LL Lewis lung carcinoma)

Phosphate-Buffered Saline (PBS), sterile

Etomoxir (Sigma-Aldrich or equivalent)

Vehicle control (e.g., sterile saline)
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Calipers for tumor measurement

Syringes and needles for injection

Procedure:

Cell Preparation: Culture tumor cells under standard conditions. On the day of injection,

harvest cells and resuspend them in sterile PBS at a concentration of 1-3 x 10^7 cells/mL.

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1-3 x

10^6 cells) into the right flank of each mouse.

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~3 mm x 3 mm

or a volume of 50-100 mm³). Randomly assign mice into two groups: Vehicle control and

Etomoxir treatment (n=5 or more per group).

Treatment Administration:

Prepare a fresh solution of etomoxir in sterile saline for a final dose of 50 mg/kg.

Administer the etomoxir solution or an equal volume of saline via intraperitoneal (i.p.)

injection.

Follow a predetermined schedule, for example, daily injections or injections every other

day.

Monitoring:

Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using

the formula: (Length x Width²)/2.

Monitor mouse body weight and general health status throughout the experiment. No overt

toxicity was observed at a dose of 50 mg/kg.

Endpoint Analysis:

After the treatment period (e.g., 20-21 days), euthanize the mice.
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Dissect the tumors, measure their final weight, and process them for further analysis such

as histology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation), or

metabolic assays.

1. Tumor Cell Implantation
(Subcutaneous Injection)

2. Tumor Growth
(Allow tumors to reach ~50 mm³)

3. Randomization
(Vehicle and Etomoxir Groups)

4. Treatment Phase
(i.p. injections daily or every other day)

5. Monitoring
(Measure tumor volume and body weight)

Repeated Cycles

6. Endpoint
(Euthanasia after ~21 days)

7. Analysis
(Tumor weight, Histology, IHC)

Click to download full resolution via product page

Caption: Typical experimental workflow for an in vivo cancer xenograft study.

Protocol 2: Enhancing [18F]FDG-PET Imaging in
Prostate Cancer Models
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This protocol is based on a study demonstrating that etomoxir can increase glucose uptake in

prostate tumors for improved PET imaging.

Objective: To acutely shift tumor metabolism from FAO to glycolysis to enhance the signal from

the glucose analog tracer 2-deoxy-2-[18F]fluoro-d-glucose ([18F]FDG).

Materials:

Tumor-bearing mice (e.g., VCaP xenografts)

Etomoxir

Vehicle control (sterile water)

[18F]FDG tracer

PET imaging equipment

Procedure:

Baseline Scan: Perform an initial [18F]FDG-PET scan on tumor-bearing mice to establish a

baseline glucose uptake level.

Fasting: Prior to tracer injection, fast mice for approximately 6 hours to reduce background

blood glucose levels.

Etomoxir Administration: Administer a single systemic dose of etomoxir (20 mg/kg) to the

treatment group. The control group receives an equal volume of water.

Incubation Period: Wait for 24 hours to allow etomoxir to take effect systemically.

Post-Treatment Scan:

Fast the mice again for 6 hours.

Administer ~250 µCi of [18F]FDG via tail vein injection.

After an appropriate uptake period (typically 60 minutes), perform the second PET scan.
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Image Analysis: Quantify the [18F]FDG uptake in the tumor, heart, and other tissues.

Calculate the fold change in normalized uptake values (NUV) or tumor-to-tissue ratios before

and after etomoxir treatment. A significant increase in [18F]FDG uptake in the tumor and

heart is expected.

Start

FAO Dominant Metabolism

Low [18F]FDG Uptake

Etomoxir (CPT1 Inhibition)

Metabolic Shift
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Click to download full resolution via product page

Caption: Logical flow of etomoxir's effect on tumor metabolism for imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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